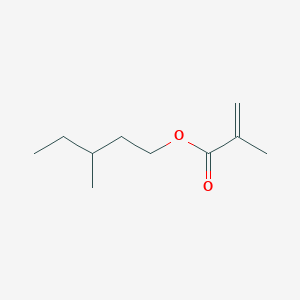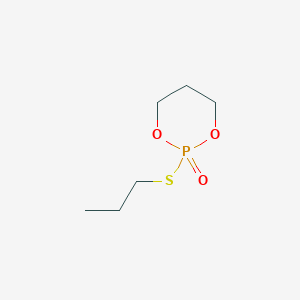
2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by the presence of a propylsulfanyl group attached to a dioxaphosphinanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable phosphorus precursor with a propylsulfanyl reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and propyl mercaptan (C3H7SH) in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine oxide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like acetonitrile (CH3CN) at room temperature.
Reduction: LiAlH4; performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, phosphine oxides
Substitution: Substituted phosphinanone derivatives
Applications De Recherche Scientifique
2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers, due to its phosphorus content.
Mécanisme D'action
The mechanism of action of 2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species. Its biological activity may be attributed to its ability to modulate enzyme activity, disrupt cellular processes, or induce oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propylsulfanyl)-1,3-benzoxazole: Similar in structure but contains a benzoxazole ring instead of a dioxaphosphinanone ring.
2-(Propylsulfanyl)aniline: Contains an aniline group instead of a dioxaphosphinanone ring.
Uniqueness
2-(Propylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinanone ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
113336-02-0 |
|---|---|
Formule moléculaire |
C6H13O3PS |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
2-propylsulfanyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3PS/c1-2-6-11-10(7)8-4-3-5-9-10/h2-6H2,1H3 |
Clé InChI |
XOZMPINZSUOMTF-UHFFFAOYSA-N |
SMILES canonique |
CCCSP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


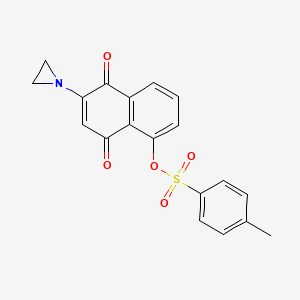
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
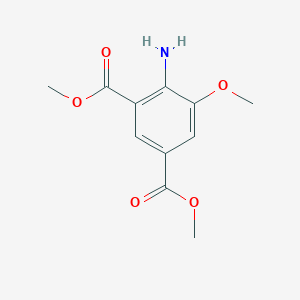
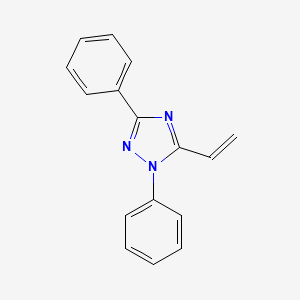
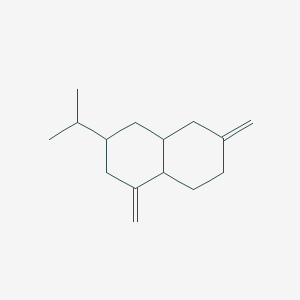
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
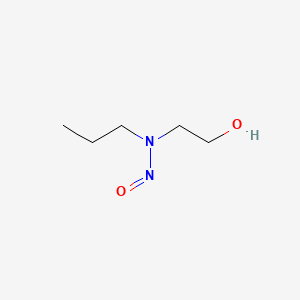
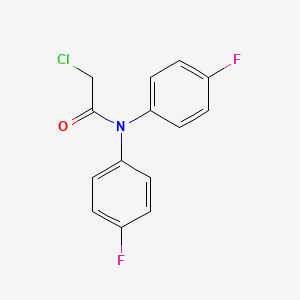
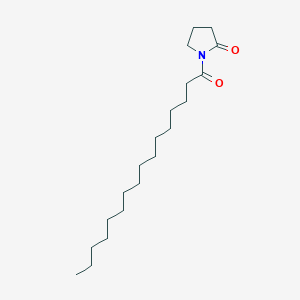

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
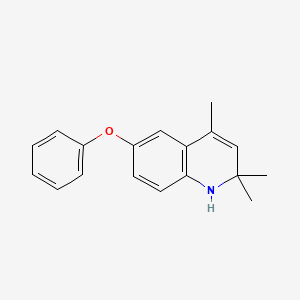
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
